trans-AUCB

Description

Structure

3D Structure

Properties

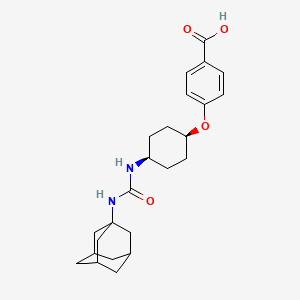

IUPAC Name |

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBWKJBQDAQARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of trans-AUCB

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] This enzyme plays a crucial role in the metabolism of endogenous lipid signaling molecules, and its inhibition has demonstrated therapeutic potential in a range of preclinical models of disease. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular target, downstream signaling pathways, and key experimental data.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase

The primary mechanism of action of this compound is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[1][2][4] sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their corresponding dihydroxyeicosatrienoic acids (DHETs).[5][6] EETs are lipid mediators derived from arachidonic acid that possess a variety of protective biological activities, including anti-inflammatory, vasodilatory, and pro-angiogenic effects.[5][7] By inhibiting sEH, this compound prevents the degradation of EETs, leading to their accumulation and enhanced biological activity.[5]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency against sEH from multiple species, with IC50 values in the low nanomolar range.

| Target Enzyme | IC50 Value (nM) | Reference |

| Human sEH (hsEH) | 1.3 | [1][3][8] |

| Mouse sEH | 8 | [1][3][8] |

| Rat sEH | 8 | [1][3][8] |

| Monkey sEH | Potent inhibitor | [9] |

Downstream Signaling Pathways

The elevated levels of EETs resulting from sEH inhibition by this compound activate several downstream signaling pathways, contributing to its diverse pharmacological effects.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway

In endothelial progenitor cells (EPCs), this compound has been shown to promote angiogenesis and migration through a PPARγ-dependent mechanism.[5][10] Increased EET levels activate PPARγ, leading to the upregulation of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α).[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. excenen.com [excenen.com]

- 4. apexbt.com [apexbt.com]

- 5. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | Epoxide Hydrolase | TargetMol [targetmol.com]

- 9. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A potent soluble epoxide hydrolase inhibitor, t-AUCB, acts through PPARγ to modulate the function of endothelial progenitor cells from patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-AUCB: A Potent Soluble Epoxide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of sEH inhibition. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It converts bioactive epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, anti-hypertensive, neuroprotective, and cardioprotective properties.[1][2] By inhibiting sEH, this compound stabilizes the levels of endogenous EETs, thereby amplifying their protective effects. This makes this compound a promising therapeutic agent for a variety of conditions, including cardiovascular diseases, neuroinflammatory disorders, and pain.[3][4][5]

Chemical Properties and Synthesis

-

Chemical Name: trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid

-

Abbreviation: t-AUCB

-

CAS Number: 885012-33-9[3]

The synthesis of this compound and its analogs generally starts from commercially available trans-4-aminocyclohexanol hydrochloride.[6] A multi-step synthetic route is employed to introduce the adamantanylurea and the benzoic acid moieties.[6]

Mechanism of Action

This compound is a potent, orally active, and selective inhibitor of soluble epoxide hydrolase.[3] Its primary mechanism of action is the inhibition of sEH, which prevents the hydrolysis of EETs to DHETs.[1] This leads to an accumulation of EETs, which can then exert their biological effects. One of the key downstream pathways influenced by increased EET levels is the peroxisome proliferator-activated receptor γ (PPARγ) pathway.[1] EETs can act as endogenous ligands for PPARγ, leading to the modulation of gene expression involved in angiogenesis and inflammation.[1] Specifically, the activation of the EETs-PPARγ pathway has been shown to increase the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α), promoting angiogenesis.[1] Furthermore, the cardioprotective effects of this compound are mediated through the phosphatidylinositol 3-kinase (PI3K) pathway.[2][5]

Quantitative Data

Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Species/Enzyme | IC50 (nM) | Reference(s) |

| Human sEH (hsEH) | 1.3 | [3][7][8] |

| Mouse sEH | 8 | [3][7][8] |

| Rat sEH | 8 | [3][7][8] |

| Monkey sEH | Potent inhibitor | [9][10] |

Pharmacokinetic Parameters

Pharmacokinetics describes the movement of a drug into, through, and out of the body.

| Species | Administration | Dose (mg/kg) | t1/2 | Cmax (nmol/L) | Reference(s) |

| Mouse | Oral (p.o.) | 0.1 | 20 min | 30 | [3] |

| Mouse | Oral (p.o.) | 0.5 | 30 min | 100 | [3] |

| Mouse | Oral (p.o.) | 1 | 15 min | 150 | [3] |

| Mouse | Subcutaneous (s.c.) | 1 | 60 min | 245 | [3] |

| Mouse | Subcutaneous (s.c.) | 3 | 85 min | 2700 | [3] |

| Mouse | Subcutaneous (s.c.) | 10 | 75 min | 3600 | [3] |

| Mouse | Intravenous (i.v.) | 0.1 | 70 min (α), 10 h (β) | - | [3] |

| Dog | Oral (p.o.) | - | - | - | [6] |

t1/2 (half-life) is the time required for the concentration of the drug in the body to be reduced by one-half. Cmax is the maximum serum concentration that a drug achieves. α and β represent the distribution and elimination phases, respectively.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is used to determine the in vitro potency of this compound in inhibiting sEH activity.

Materials:

-

Recombinant human sEH

-

sEH substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

This compound

-

Assay buffer

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound to create a range of concentrations.

-

In a 96-well plate, add the recombinant human sEH enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the sEH substrate (PHOME) to each well.

-

Monitor the fluorescence signal over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Langendorff Heart Perfusion for Ischemia-Reperfusion Injury

This ex vivo model is used to assess the cardioprotective effects of this compound against ischemia-reperfusion injury.[2]

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit buffer

-

Anesthetic (e.g., pentobarbital)

-

Heparin

-

This compound

-

Triphenyltetrazolium chloride (TTC) stain

Procedure:

-

Anesthetize the experimental animal (e.g., mouse or rat) and administer heparin.

-

Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

-

Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

-

Allow the heart to stabilize for a baseline period (e.g., 40 minutes).

-

Introduce this compound into the perfusion buffer at the desired concentration (e.g., 0.1 µM) for a specified period before inducing ischemia.

-

Induce global no-flow ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).[2]

-

Reperfuse the heart with the buffer (with or without this compound) for a set time (e.g., 40 minutes to 2 hours).[2]

-

Monitor cardiac function (e.g., left ventricular developed pressure) throughout the experiment.

-

At the end of reperfusion, stain the heart with TTC to differentiate between viable (red) and infarcted (white) tissue and quantify the infarct size.[2]

Western Blot Analysis for VEGF and HIF-1α

This protocol is used to measure the protein expression levels of VEGF and HIF-1α in cells or tissues treated with this compound.[1]

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against VEGF and HIF-1α

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues that have been treated with various concentrations of this compound.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies specific for VEGF and HIF-1α.

-

Wash the membrane and then incubate with the appropriate secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound.

Experimental Workflow for sEH Inhibitor Evaluation

Caption: Workflow for evaluating sEH inhibitors.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's therapeutic effects.

Conclusion

This compound is a highly potent and selective sEH inhibitor with favorable pharmacokinetic properties. Its ability to stabilize endogenous EETs and subsequently modulate key signaling pathways like PPARγ and PI3K underscores its significant therapeutic potential for a range of cardiovascular and neuroinflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the capabilities of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Langendorff Experimental Protocols and I/R [bio-protocol.org]

- 5. agilent.com [agilent.com]

- 6. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.2. Myocardial ischemia/reperfusion injury protocol [bio-protocol.org]

- 8. ijbcp.com [ijbcp.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of trans-AUCB: A Soluble Epoxide Hydrolase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly known as trans-AUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and pro-angiogenic properties. By inhibiting sEH, this compound stabilizes EET levels, thereby potentiating their beneficial effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound stemmed from the therapeutic potential of modulating the sEH pathway. Early research identified urea-based compounds as effective sEH inhibitors. The development of this compound was a result of structure-activity relationship (SAR) studies aimed at improving the potency, selectivity, and pharmacokinetic profile of initial lead compounds. The inclusion of a conformationally restricted trans-1,4-cyclohexane linker and an adamantyl group were key modifications that led to a significant enhancement in inhibitory activity and metabolic stability.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following is a representative synthetic scheme based on published literature.

Experimental Protocol: Synthesis of this compound

Materials:

-

trans-4-Aminocyclohexanol hydrochloride

-

1-Adamantyl isocyanate

-

Methyl 4-hydroxybenzoate

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Step 1: Synthesis of trans-4-(3-(adamantan-1-yl)ureido)cyclohexan-1-ol

-

To a solution of trans-4-aminocyclohexanol hydrochloride in DMF, add triethylamine to neutralize the hydrochloride salt.

-

Add 1-adamantyl isocyanate to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield trans-4-(3-(adamantan-1-yl)ureido)cyclohexan-1-ol.

Step 2: Synthesis of methyl 4-((trans-4-(3-(adamantan-1-yl)ureido)cyclohexyl)oxy)benzoate

-

To a solution of trans-4-(3-(adamantan-1-yl)ureido)cyclohexan-1-ol in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add methyl 4-hydroxybenzoate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the product by flash chromatography (e.g., ethyl acetate/hexanes) to obtain methyl 4-((trans-4-(3-(adamantan-1-yl)ureido)cyclohexyl)oxy)benzoate.

Step 3: Synthesis of trans-4-((4-(3-(adamantan-1-yl)ureido)cyclohexyl)oxy)benzoic acid (this compound)

-

Dissolve the methyl ester from Step 2 in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (NaOH).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with 1N HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Purification and Characterization:

The final product, this compound, can be further purified by recrystallization.[2][3][4] Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of soluble epoxide hydrolase. Its mechanism of action involves binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The stabilization of EETs leads to the modulation of various signaling pathways.

Quantitative Data

| Parameter | Species | Value | Reference |

| IC₅₀ | Human sEH | 1.3 nM | [5] |

| Mouse sEH | 8 nM | [5] | |

| Rat sEH | 8 nM | [5] | |

| Oral Bioavailability | Dog | 98% | [1] |

| Cmax (0.1 mg/kg, p.o.) | Mouse | 30 nmol/L | [5] |

| t½ (0.1 mg/kg, p.o.) | Mouse | 20 min | [5] |

Signaling Pathways

The biological effects of this compound are primarily mediated by the enhanced bioavailability of EETs, which in turn activate downstream signaling cascades.

Key Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of compounds against sEH.

Materials:

-

Recombinant human sEH

-

sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)

-

sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

This compound (or other test compounds)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in sEH assay buffer.

-

In a 96-well plate, add the sEH enzyme to the assay buffer.

-

Add the diluted this compound solutions to the wells and pre-incubate for 5-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the sEH substrate (PHOME) to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[6]

-

Monitor the fluorescence kinetically over a period of 15-30 minutes.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Migration Assay (Transwell)

This assay evaluates the effect of this compound on the migratory capacity of cells, such as endothelial progenitor cells (EPCs).

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., EBM-2)

-

Fetal Bovine Serum (FBS) or other chemoattractants

-

This compound

-

Cells of interest (e.g., EPCs)

-

Calcein AM or crystal violet for staining

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve for 4-6 hours.

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add cell culture medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Harvest and resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO₂ incubator for an appropriate time (e.g., 4-24 hours) to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the migrated cells with crystal violet or a fluorescent dye like Calcein AM.

-

Count the number of migrated cells in several random fields of view under a microscope.

Angiogenesis (Tube Formation) Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Matrigel or other basement membrane extract

-

96-well plate

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

This compound

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest endothelial cells and resuspend them in medium containing different concentrations of this compound.

-

Seed the cell suspension onto the solidified Matrigel.

-

Incubate at 37°C in a CO₂ incubator for 4-18 hours.

-

Visualize the formation of tube-like structures using a light microscope.

-

Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.

Western Blot for VEGF and HIF-1α

This technique is used to measure the protein expression levels of key angiogenic factors.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against VEGF, HIF-1α, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Protocol: Murine Pharmacokinetic Study

Animals:

-

Male mice (e.g., C57BL/6 or CD-1)

Dosing:

-

Formulate this compound for the desired route of administration (e.g., in corn oil for oral gavage, or in a buffered solution for intravenous injection).

-

Administer a single dose of this compound to the mice.

Sample Collection:

-

Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein bleeding.[7]

-

Process the blood to obtain plasma or serum.

Sample Analysis:

-

Extract this compound from the plasma/serum samples.

-

Quantify the concentration of this compound using a validated LC-MS/MS method.

Data Analysis:

-

Plot the plasma concentration of this compound versus time.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t½ (half-life), and AUC (area under the curve) using non-compartmental analysis.

Conclusion

This compound is a potent and selective inhibitor of soluble epoxide hydrolase with promising therapeutic potential. Its discovery and development have been guided by a thorough understanding of the sEH enzyme and its role in lipid signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other sEH inhibitors. The favorable pharmacokinetic profile and demonstrated in vitro and in vivo efficacy of this compound make it a valuable tool for research and a potential candidate for further drug development in therapeutic areas such as cardiovascular disease, inflammation, and pain.

References

- 1. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of cannabichromenic acid synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of trp aporepressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of Soluble Epoxide Hydrolase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules, primarily the epoxyeicosatrienoic acids (EETs). Inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of diseases, owing to its ability to augment the beneficial effects of EETs. This technical guide provides an in-depth overview of the core biological effects of sEH inhibition, with a focus on its cardiovascular, anti-inflammatory, and analgesic properties. Detailed signaling pathways, quantitative data from preclinical and clinical studies, and key experimental protocols are presented to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain. The hydrolase domain is responsible for the conversion of epoxyeicosatrienoic acids (EETs) into their less biologically active dihydroxyeicosatrienoic acids (DHETs).[1][2][3] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are potent signaling molecules with vasodilatory, anti-inflammatory, and analgesic properties.[2][4][5] By inhibiting sEH, the degradation of EETs is prevented, leading to an increase in their endogenous levels and a subsequent enhancement of their protective effects.[6] This mechanism forms the basis for the therapeutic potential of sEH inhibitors in a variety of pathological conditions.

Core Biological Effects of sEH Inhibition

Cardiovascular Effects

Inhibition of sEH has been extensively studied for its beneficial effects on the cardiovascular system. The primary mechanism underlying these effects is the enhanced bioavailability of EETs, which act as endothelium-derived hyperpolarizing factors (EDHFs), leading to vasodilation and a reduction in blood pressure.[1][4] Preclinical studies in various animal models of hypertension, including angiotensin II-induced hypertension and spontaneously hypertensive rats, have consistently demonstrated the antihypertensive effects of sEH inhibitors.[7][8]

Beyond blood pressure regulation, sEH inhibition has been shown to protect against end-organ damage associated with cardiovascular disease.[9] This includes a reduction in cardiac hypertrophy, protection against ischemia-reperfusion injury, and attenuation of atherosclerosis.[9] These cardioprotective effects are attributed to the anti-inflammatory and anti-fibrotic properties of EETs.[4][10]

Anti-inflammatory Effects

Chronic inflammation is a key contributing factor to a wide range of diseases.[2] sEH inhibition presents a novel anti-inflammatory strategy by increasing the levels of EETs, which have potent anti-inflammatory properties.[5][6] The anti-inflammatory actions of EETs are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[11][12] By suppressing NF-κB activation, sEH inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][11]

Furthermore, EETs can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with anti-inflammatory functions.[13][14] The dual action of inhibiting NF-κB and activating PPARγ makes sEH inhibition a powerful approach to mitigating inflammation in various disease models, including arthritis, inflammatory bowel disease, and neuroinflammation.[2][5]

Analgesic Effects

sEH inhibitors have shown significant promise in the management of both inflammatory and neuropathic pain.[5][14] The analgesic effects are attributed to the ability of EETs to reduce neuroinflammation and modulate pain signaling pathways.[5] In preclinical models of neuropathic pain, such as diabetic neuropathy and chemotherapy-induced neuropathy, sEH inhibitors have been shown to be more potent and efficacious than some standard-of-care analgesics like celecoxib.[10][13]

An important advantage of sEH inhibitors in pain management is their potential for a better side-effect profile compared to opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2] Clinical trials are underway to evaluate the efficacy of sEH inhibitors for treating chronic pain conditions.[8][15]

Signaling Pathways

The biological effects of sEH inhibition are mediated through complex signaling networks. The following diagrams illustrate the key pathways involved.

Caption: Overview of sEH inhibition on EET metabolism.

Caption: EET-mediated inhibition of the NF-κB pathway.

Caption: EET-mediated activation of the PPARγ pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies on sEH inhibition.

Table 1: IC50 Values of Common sEH Inhibitors

| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference(s) |

| AUDA | 3.0 | 5.0 | [15] |

| t-AUCB | 1.3 | 0.8 | [15] |

| TPPU | 0.8 | 3.2 | [16] |

| AR9281 | 1.0 | - | [17] |

| GSK2256294 | - | - | [17] |

| EC5026 | - | - | [18] |

Table 2: Effects of sEH Inhibition on Blood Pressure in Animal Models

| Animal Model | sEH Inhibitor | Dose | Blood Pressure Reduction | Reference(s) |

| Angiotensin II-induced Hypertensive Rats | NCND | 3 mg/day | ~30 mmHg (systolic) | [7][8] |

| Spontaneously Hypertensive Rats (SHR) | AUDA-BE | 10 mg/kg/day | ~20 mmHg (systolic) | [3] |

| Angiotensin II-induced Hypertensive Mice | t-AUCB | 10 mg/kg/day | ~25 mmHg (systolic) | [11] |

Table 3: Effects of sEH Inhibition on Inflammatory Cytokines

| Model | sEH Inhibitor | Cytokine | Change | Reference(s) |

| LPS-induced Inflammation (Rats) | TPPU | TNF-α | ↓ | [1] |

| IL-1β | ↓ | [1] | ||

| IL-6 | ↓ | [1] | ||

| IL-10 | ↑ | [1] | ||

| High-Fat Diet-induced Obesity (Mice) | t-AUCB | TNF-α | ↓ | [11] |

| IL-6 | ↓ | [11] | ||

| Albumin-induced Arthritis (Rats) | TPPU | TNF-α | ↓ | [3] |

| IL-1β | ↓ | [3] | ||

| IL-6 | ↓ | [3] |

Table 4: Effects of sEH Inhibition on Neuropathic Pain in Rodent Models

| Pain Model | sEH Inhibitor | Endpoint | Effect | Reference(s) |

| Streptozotocin-induced Diabetic Neuropathy (Rats) | APAU, t-TUCB | Mechanical Allodynia | Increased withdrawal threshold | [10] |

| Chemotherapy-induced Neuropathic Pain (Rats) | EC5026 | Mechanical Allodynia | Increased withdrawal threshold | [18] |

| Lipopolysaccharide-induced Inflammatory Pain (Rats) | APAU | Mechanical Allodynia | Increased withdrawal threshold | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in sEH research.

In Vitro sEH Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and common laboratory practices.[19][20]

Materials:

-

Recombinant human or murine sEH

-

sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

sEH inhibitor (for control)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Prepare serial dilutions of the test compound (potential sEH inhibitor) in sEH assay buffer.

-

Add 50 µL of recombinant sEH solution to each well of the 96-well plate.

-

Add 50 µL of the test compound dilution or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 100 µL of the sEH substrate solution to each well.

-

Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity kinetically over 30 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the sEH activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Angiotensin II-Induced Hypertension in Rats

This is a widely used model to study hypertension and the effects of antihypertensive agents.[6][21][22]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Angiotensin II

-

Osmotic minipumps (e.g., Alzet)

-

Vehicle (e.g., 0.9% saline or 0.01 N acetic acid)

-

Anesthesia (e.g., isoflurane)

-

Blood pressure monitoring system (e.g., tail-cuff or telemetry)

Procedure:

-

Acclimatize rats to the housing facility and blood pressure measurement procedures for at least one week.

-

Anesthetize the rats and surgically implant an osmotic minipump subcutaneously in the dorsal region.

-

The minipumps should be filled with either angiotensin II solution (e.g., 60 ng/min) or vehicle.

-

Allow the rats to recover from surgery for 24-48 hours.

-

Monitor systolic and diastolic blood pressure daily or at regular intervals for the duration of the study (typically 14-28 days).

-

Administer the sEH inhibitor or vehicle to the hypertensive rats via the desired route (e.g., oral gavage, intraperitoneal injection) starting at a specified time point after the induction of hypertension.

-

Continue to monitor blood pressure to assess the antihypertensive effect of the sEH inhibitor.

Assessment of Neuropathic Pain in Rodents (von Frey Test)

The von Frey test is a standard method for assessing mechanical allodynia, a hallmark of neuropathic pain.[10][14][18]

Materials:

-

Rats with induced neuropathic pain (e.g., streptozotocin-induced diabetic neuropathy)

-

von Frey filaments of varying stiffness or an electronic von Frey anesthesiometer

-

Elevated mesh platform

Procedure:

-

Place the rat in an individual chamber on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.

-

Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the paw withdrawal threshold (PWT) by using the "up-down" method or by recording the force at which withdrawal occurs with an electronic device.

-

Administer the sEH inhibitor or vehicle to the rats.

-

Measure the PWT at various time points after drug administration to assess the analgesic effect. An increase in the PWT indicates a reduction in mechanical allodynia.

Preclinical Development Workflow for sEH Inhibitors

The following diagram outlines a typical preclinical workflow for the development of novel sEH inhibitors.

Caption: A typical preclinical development workflow for sEH inhibitors.

Conclusion

The inhibition of soluble epoxide hydrolase represents a compelling therapeutic strategy with broad potential applications. By stabilizing endogenous EETs, sEH inhibitors exert beneficial effects on the cardiovascular system, reduce inflammation, and alleviate pain. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to advance this promising class of therapeutics from the laboratory to the clinic. Further research will continue to elucidate the full therapeutic potential of sEH inhibition in a range of human diseases.

References

- 1. Soluble epoxide hydrolase inhibition avoid formalin-induced inflammatory hyperalgesia in the temporomandibular joint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peripheral soluble epoxide hydrolase inhibition reduces hypernociception and inflammation in albumin-induced arthritis in temporomandibular joint of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Soluble Epoxide Hydrolase Attenuates High-Fat-Diet–Induced Hepatic Steatosis by Reduced Systemic Inflammatory Status in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. article.imrpress.com [article.imrpress.com]

- 13. PPARγ signaling is required for mediating EETs protective effects in neonatal cardiomyocytes exposed to LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. assaygenie.com [assaygenie.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]

trans-AUCB CAS number 885012-33-9

An In-Depth Technical Guide to trans-AUCB (CAS Number: 885012-33-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (this compound) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2] With the CAS number 885012-33-9, this small molecule has garnered significant interest in the scientific community for its potential therapeutic applications in a range of diseases, including cardiovascular disorders, inflammation, neuroprotection, and oncology.[3][4][5] As an sEH inhibitor, this compound prevents the degradation of endogenous epoxyeicosatrienoic acids (EETs), which are lipid mediators with generally protective effects such as vasodilation, anti-inflammatory actions, and promotion of angiogenesis.[1][6] This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound.

Physicochemical and Pharmacological Data

This compound exhibits high potency and selectivity for sEH across different species. Its favorable pharmacokinetic profile makes it a valuable tool for both in vitro and in vivo research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 885012-33-9 | |

| Molecular Formula | C₂₄H₃₂N₂O₄ | |

| Molecular Weight | 412.53 g/mol | [7] |

| IUPAC Name | trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | [7] |

Table 2: In Vitro Inhibitory Activity of this compound against Soluble Epoxide Hydrolase (sEH)

| Target | IC₅₀ | Reference |

| Human sEH | 1.3 nM | [7] |

| Mouse sEH | 8 nM | [7] |

| Rat sEH | 8 nM | [7] |

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Administration | Dose | t₁/₂ | Cₘₐₓ | Reference |

| Mouse | Oral (p.o.) | 0.1 mg/kg | 20 min | 30 nmol/L | [7] |

| Mouse | Oral (p.o.) | 0.5 mg/kg | 30 min | 100 nmol/L | [7] |

| Mouse | Oral (p.o.) | 1 mg/kg | 15 min | 150 nmol/L | [7] |

| Mouse | Subcutaneous (s.c.) | 1 mg/kg | 60 min | 245 nmol/L | [7] |

| Mouse | Subcutaneous (s.c.) | 3 mg/kg | 85 min | 2700 nmol/L | [7] |

| Mouse | Subcutaneous (s.c.) | 10 mg/kg | 75 min | 3600 nmol/L | [7] |

| Mouse | Intravenous (i.v.) | 0.1 mg/kg | 70 min (α), 10 h (β) | - | [7] |

| Dog | Oral (p.o.) | - | - | - | [8] |

| Note: t₁/₂ (α) refers to the distribution half-life, and t₁/₂ (β) refers to the elimination half-life. |

Synthesis

The synthesis of this compound has been described in the literature, starting from commercially available trans-4-aminocyclohexanol hydrochloride.[8] The general synthetic scheme involves the formation of a urea linkage with 1-adamantyl isocyanate and subsequent etherification to introduce the benzoic acid moiety.[8] This process yields the trans-isomer, which has been shown to be more metabolically stable than its cis-counterpart.[8][9]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through the inhibition of sEH, leading to increased levels of EETs. These EETs, in turn, modulate various downstream signaling pathways.

EETs-PPARγ Pathway in Angiogenesis

In endothelial progenitor cells (EPCs), this compound has been shown to promote angiogenesis and migration.[1] This effect is mediated by the stabilization of EETs, which act as endogenous ligands for the peroxisome proliferator-activated receptor γ (PPARγ).[1] Activation of PPARγ leads to the upregulation of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α).[1]

PI3K Pathway in Cardioprotection

This compound has demonstrated cardioprotective effects against ischemia-reperfusion injury.[3] This protection is mediated through the accumulation of EETs, which activate the phosphoinositide 3-kinase (PI3K) signaling pathway.[3] The activation of PI3K is crucial for improved postischemic contractile function and reduced infarct size.[3]

NF-κB-p65 Pathway in Glioblastoma

In the context of cancer, specifically glioblastoma, this compound has been shown to suppress tumor cell growth.[4] This anti-glioma activity is associated with the activation of the NF-κB-p65 signaling pathway, leading to cell cycle arrest in the G0/G1 phase.[4]

Experimental Protocols

The following sections provide an overview of key experimental protocols that have been used to characterize the activity of this compound.

Trans-well Migration Assay

This assay is used to assess the effect of this compound on cell migration, particularly for endothelial progenitor cells.

Protocol Overview:

-

Cell Preparation: Culture cells to 70-90% confluency. Prior to the assay, starve the cells in a serum-free medium for several hours.[10]

-

Trans-well Setup: Use trans-well inserts with an appropriate pore size (e.g., 8 µm). The lower chamber is filled with a medium containing a chemoattractant.

-

Cell Seeding: Resuspend the prepared cells in a serum-free medium, with or without various concentrations of this compound, and seed them into the upper chamber of the trans-well insert.[11]

-

Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours) at 37°C in a 5% CO₂ atmosphere.[10][12]

-

Analysis: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a dye such as crystal violet.[13]

-

Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration.[10]

Matrigel Angiogenesis Assay (Tube Formation Assay)

This in vitro assay is used to evaluate the effect of this compound on the formation of capillary-like structures by endothelial cells.

Protocol Overview:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of the gel. Allow it to solidify at 37°C.[14][15]

-

Cell Preparation: Culture endothelial cells to 70-90% confluency. Harvest the cells and resuspend them in a basal medium.[14]

-

Cell Seeding: Add the cell suspension, containing different concentrations of this compound or controls, to the Matrigel-coated wells.[1]

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ atmosphere to allow for the formation of tube-like structures.[14]

-

Visualization and Quantification: Visualize the tube formation using an inverted microscope. Quantify the extent of angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.[16][17]

Western Blotting for Protein Expression

Western blotting is employed to measure the changes in the expression levels of specific proteins, such as VEGF and HIF-1α, in response to treatment with this compound.

Protocol Overview:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified duration. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-VEGF, anti-HIF-1α) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound is a well-characterized and potent inhibitor of soluble epoxide hydrolase with significant therapeutic potential. Its favorable pharmacological properties and demonstrated efficacy in various preclinical models make it an important tool for research in cardiovascular disease, inflammation, and oncology. This guide provides a foundational understanding of its properties, mechanisms of action, and the experimental methodologies used for its evaluation, serving as a valuable resource for scientists and researchers in the field.

References

- 1. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. t-AUCB, an improved sEH inhibitor, suppresses human glioblastoma cell growth by activating NF-κB-p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibitor trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid is neuroprotective in rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. stackscientific.nd.edu [stackscientific.nd.edu]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.igem.org [static.igem.org]

- 13. researchhub.com [researchhub.com]

- 14. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 15. corning.com [corning.com]

- 16. An Improved Protocol for the Matrigel Duplex Assay: A Method to Measure Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Matrigel-based tube formation assay to assess the vasculogenic activity of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Soluble Epoxide Hydrolase (sEH) in Inflammatory Diseases: A Technical Guide for Researchers

Executive Summary

Inflammatory diseases represent a significant global health burden, and the need for novel therapeutic strategies is paramount. Soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the role of sEH in inflammatory diseases for researchers, scientists, and drug development professionals. It details the underlying signaling pathways, summarizes preclinical and clinical data for sEH inhibitors, and provides key experimental protocols to facilitate further research in this burgeoning field.

Introduction: The sEH Pathway in Inflammation

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme primarily known for its C-terminal hydrolase activity.[1] This activity involves the conversion of anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs) and epoxydocosapentaenoic acids (EDPs), into their less active or, in some cases, pro-inflammatory, corresponding diols.[2][3] EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and exhibit potent vasodilatory, anti-inflammatory, and analgesic properties.[4][5] By degrading these beneficial lipid mediators, sEH effectively dampens their protective effects, thereby promoting a pro-inflammatory state.

The therapeutic rationale for targeting sEH lies in the inhibition of its hydrolase activity. Small molecule inhibitors of sEH (sEHIs) block the degradation of EpFAs, leading to their accumulation and enhanced biological activity.[6] This elevation of endogenous anti-inflammatory lipids has shown significant therapeutic potential across a spectrum of preclinical models of inflammatory diseases, including cardiovascular, respiratory, neurological, and autoimmune disorders.[6][7][8] Several sEHIs have advanced into clinical trials, underscoring the translational promise of this therapeutic strategy.[1][3]

Signaling Pathways Modulated by sEH Inhibition

The anti-inflammatory effects of sEH inhibition are mediated through the modulation of several key signaling pathways. The increased levels of EETs following sEH blockade are central to these mechanisms.

Inhibition of the NF-κB Pathway

A primary mechanism by which EETs exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. EETs have been shown to inhibit the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive, cytoplasmic state.[4] This leads to a downstream reduction in the expression of pro-inflammatory mediators like TNF-α, IL-6, COX-2, and VCAM-1.[4]

Modulation of MAPK and Nrf2 Signaling

Emerging evidence suggests that sEH inhibition also interfaces with other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

The MAPK family (including p38, JNK, and ERK) plays a complex role in inflammation.[9] sEH inhibition has been shown to attenuate the phosphorylation and activation of p38 MAPK and JNK in some inflammatory models, contributing to the reduction of pro-inflammatory cytokine production.[10]

The Nrf2 pathway is a key regulator of the cellular antioxidant response.[11] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes like Heme Oxygenase-1 (HO-1).[9] EETs have been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense and contributing to the resolution of inflammation.[12]

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[8][13] Aberrant NLRP3 activation is implicated in a variety of inflammatory disorders. Recent studies suggest that sEH inhibition can suppress the activation of the NLRP3 inflammasome, although the precise molecular mechanisms are still under investigation.[5] This suppression may be linked to the ability of EETs to modulate ion fluxes (such as potassium efflux) and reduce mitochondrial reactive oxygen species (ROS) production, both of which are critical upstream signals for NLRP3 activation.[14]

Quantitative Data on sEH Inhibitors in Inflammatory Disease Models

The efficacy of sEH inhibitors has been demonstrated in a wide range of preclinical models of inflammatory diseases. The following tables summarize key quantitative findings.

Table 1: In Vitro Potency of Selected sEH Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| TPPU | Human sEH | ~1 | [15] |

| t-AUCB | Murine sEH | 8 | [16] |

| AR9281 (28) | Human sEH | - | [17] |

| GSK2256294 | Human sEH | - | [18] |

| EC5026 | Human sEH | - | [19] |

Table 2: Preclinical Efficacy of sEH Inhibitors in Animal Models of Inflammatory Diseases

| Disease Model | Animal | sEH Inhibitor | Dose | Key Quantitative Outcomes | Reference |

| Rheumatoid Arthritis | Mouse (CIA) | TPPU | 10 mg/kg/day | - Reduced clinical score of arthritis- Decreased paw edema- ↓ IFN-γ, IL-12, IL-17, ROR-γt gene expression- ↑ Foxp3, TGF-β gene expression | [20] |

| Inflammatory Bowel Disease | Mouse (IL-10-/-) | t-AUCB | In drinking water | - ↓ Incidence of active ulcer formation- ↓ Myeloperoxidase-labeled neutrophil infiltration- ↓ IFN-γ, TNF-α, MCP-1 levels | [4] |

| Inflammatory Bowel Disease | Mouse (DSS-induced colitis) | GSK1910364 | - | - Improved disease outcomes- ↓ Pro-inflammatory cytokine production | [21] |

| Neuroinflammation (AD model) | Mouse (5xFAD) | TPPU | In drinking water | - ↓ Microglia and astrocyte reactivity- ↓ β-amyloid pathology- Improved cognitive function | [22] |

| Atherosclerosis | Mouse (ApoE-/-) | AEPU | In drinking water | - 53% reduction in atherosclerotic lesions in the descending aorta | [23] |

| COPD | Rat (cigarette smoke) | sEH inhibitor | - | - ↓ Total cells, neutrophils, alveolar macrophages, and lymphocytes in BALF | [18] |

Table 3: Clinical Trial Data for sEH Inhibitors

| Inhibitor | Phase | Indication | Key Quantitative Outcomes | Reference |

| EC5026 | Phase 1a/1b | Neuropathic Pain | - Well-tolerated in healthy volunteers (doses 0.5-24 mg)- No treatment-related adverse events reported- Half-life of 41.8-59.1 hours (8-24 mg doses), supporting once-daily dosing | [24] |

| GSK2256294 | Phase 1 | Healthy Volunteers / Obese Smokers | - Well-tolerated- Dose-dependent inhibition of sEH activity (41.9% at 2 mg to 99.8% at 20 mg)- Sustained inhibition for up to 24 hours | [11][23] |

| AR9281 | Phase 2 (terminated) | Hypertension and Impaired Glucose Tolerance | - Modest decrease in dihydroxylipid levels in a Phase 1 study | [1][3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sEH in inflammatory diseases.

Fluorometric Assay for sEH Activity and Inhibitor Screening

This protocol is adapted from commercially available kits and is suitable for measuring sEH activity in tissue homogenates or cell lysates, as well as for screening potential inhibitors.

Principle: The assay is based on the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the sEH activity.

Materials:

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~330-360 nm, Emission: ~460-465 nm)

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Recombinant sEH enzyme (for standard curve and positive control)

-

sEH fluorescent substrate (e.g., PHOME or Epoxy Fluor 7)

-

Known sEH inhibitor (e.g., AUDA or TPPU) for positive control

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a standard curve of the fluorescent product to convert relative fluorescence units (RFU) to molar concentrations.

-

Dilute the recombinant sEH enzyme in sEH Assay Buffer to a working concentration.

-

Prepare a working solution of the sEH substrate in sEH Assay Buffer.

-

-

Assay Setup (for inhibitor screening):

-

Add 10 µL of test compound dilutions (in assay buffer) to the wells of the microplate. Include wells for vehicle control (solvent only) and a positive inhibitor control.

-

Add 80 µL of sEH Assay Buffer to each well.

-

Add 10 µL of the diluted sEH enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 100 µL of the sEH substrate solution to all wells.

-

Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔRFU/min).

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Mice

This model is widely used to study acute systemic inflammation and to evaluate the efficacy of anti-inflammatory compounds.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Sterile, pyrogen-free saline

-

sEH inhibitor or vehicle for treatment groups

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

LPS Preparation: Reconstitute LPS in sterile saline to the desired stock concentration. On the day of the experiment, dilute the stock solution to the final working concentration.

-

Grouping and Treatment: Randomly assign mice to different treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, sEHI + LPS).

-

sEHI Administration: Administer the sEH inhibitor (e.g., by oral gavage or intraperitoneal injection) at a predetermined time before LPS challenge (e.g., 1-2 hours).

-

LPS Challenge: Inject mice intraperitoneally with LPS (a typical dose is 5-15 mg/kg body weight). The control group receives an equivalent volume of sterile saline.

-

Monitoring and Sample Collection:

-

Monitor mice for signs of endotoxemia (e.g., lethargy, piloerection, huddled posture).

-

At a specified time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice.

-

Collect blood via cardiac puncture for cytokine analysis (e.g., ELISA or multiplex assay for TNF-α, IL-6, IL-1β).

-

Harvest tissues (e.g., liver, lung, spleen) for histological analysis, gene expression analysis (RT-qPCR), or protein analysis (Western blot).

-

Western Blot Analysis of NF-κB Pathway Activation

This protocol allows for the semi-quantitative assessment of NF-κB pathway activation by measuring the levels of key signaling proteins.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Conclusion and Future Directions

The inhibition of soluble epoxide hydrolase represents a compelling therapeutic strategy for a multitude of inflammatory diseases. By stabilizing and augmenting the levels of endogenous anti-inflammatory epoxy-fatty acids, sEH inhibitors have demonstrated robust efficacy in a wide array of preclinical models. The favorable safety profile of sEH inhibitors in early-phase clinical trials is encouraging for their further development.

Future research should focus on several key areas:

-

Elucidation of downstream signaling: Further investigation into the intricate signaling networks modulated by EETs beyond the NF-κB pathway will provide a more comprehensive understanding of their pleiotropic effects.

-

Biomarker development: The identification and validation of reliable biomarkers of sEH activity and target engagement in humans will be crucial for optimizing dosing and monitoring therapeutic response in clinical trials.

-

Clinical translation: The progression of sEH inhibitors through later-phase clinical trials for various inflammatory indications is eagerly anticipated and will ultimately determine their therapeutic utility in human diseases.

-

Combination therapies: Exploring the synergistic potential of sEH inhibitors with other anti-inflammatory agents may lead to more effective treatment regimens for complex inflammatory disorders.

References

- 1. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EicOsis Launches EC5026 Phase 1b Trial [synapse.patsnap.com]

- 3. Soluble Epoxide Hydrolase Gene Deficiency or Inhibition Attenuates Chronic Active Inflammatory bowel disease in IL-10(−/−) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble epoxide hydrolase gene deficiency or inhibition attenuates chronic active inflammatory bowel disease in IL-10(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. EicOsis Successfully Completes Phase 1a Clinical Trial of EC5026 - BioSpace [biospace.com]

- 8. researchgate.net [researchgate.net]

- 9. Emerging role of nuclear factor erythroid 2-related factor 2 in the mechanism of action and resistance to anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer's disease — JRNLclub, the online journal club [jrnlclub.org]

- 14. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. curealz.org [curealz.org]

- 17. Mechanisms of Vascular Dysfunction in COPD and Effects of a Novel Soluble Epoxide Hydrolase Inhibitor in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preclinical evaluation of EPHX2 inhibition as a novel treatment for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]

Preclinical Profile of trans-AUCB: A Soluble Epoxide Hydrolase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (trans-AUCB) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs), which possess a wide range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and pro-angiogenic properties. By inhibiting sEH, this compound effectively increases the bioavailability of EETs, making it a promising therapeutic candidate for a variety of pathological conditions. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, efficacy in various disease models, and pharmacokinetic profile.

Core Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[1][2] sEH metabolizes epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, this compound stabilizes and increases the levels of EETs, thereby enhancing their beneficial effects.[3][4] These effects include vasodilation, anti-inflammatory actions, and promotion of angiogenesis.[3]

Signaling Pathways

The downstream effects of this compound are mediated through various signaling pathways activated by the elevated levels of EETs. Key pathways identified in preclinical studies include:

-

PPARγ Pathway: In endothelial progenitor cells (EPCs) from patients with acute myocardial infarction, this compound was shown to promote angiogenesis and migration through a peroxisome proliferator-activated receptor γ (PPARγ)-dependent mechanism.[3] The increased EETs act as endogenous ligands for PPARγ, leading to the upregulation of angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α).[3]

-

PI3K/Akt Pathway: The cardioprotective effects of this compound against ischemia-reperfusion injury are mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4][5] This pathway is crucial for cell survival and proliferation.

-

NF-κB Pathway: In human glioblastoma cells, this compound has been shown to suppress cell growth by activating the NF-κB-p65 pathway.[1][6] In the context of vascular endothelial dysfunction in hypertensive rats, this compound was found to regulate the NF-κB/miR-155-5p/eNOS/NO/IκB cycle, leading to improved endothelial function.[7]

Below are Graphviz diagrams illustrating these key signaling pathways and a general experimental workflow for assessing the effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibitors, t-AUCB, regulated microRNA-1 and its target genes in myocardial infarction mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Epoxide Hydrolase | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

Introduction: The Cytochrome P450 Epoxygenase Pathway

An In-depth Technical Guide to trans-AUCB and Epoxyeicosatrienoic Acids (EETs)

For Researchers, Scientists, and Drug Development Professionals

Epoxyeicosatrienoic acids (EETs) are a group of bioactive lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules, existing as four primary regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), act as local autocrine and paracrine mediators, playing crucial roles in cardiovascular homeostasis and inflammation.[3][4]

The biological activity of EETs is terminated primarily through hydrolysis by the enzyme soluble epoxide hydrolase (sEH), which converts them into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1][5] This rapid degradation makes sEH a key regulatory point in the EET signaling pathway and an attractive therapeutic target.[6] By inhibiting sEH, the endogenous levels of beneficial EETs can be stabilized and increased, prolonging their effects.

This guide focuses on trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (this compound), a potent and selective inhibitor of soluble epoxide hydrolase, exploring its mechanism of action, the physiological roles of the EETs it stabilizes, and the experimental methodologies used to study this pathway.

This compound: A Potent Soluble Epoxide Hydrolase Inhibitor

This compound (t-AUCB) is a small molecule inhibitor designed to specifically target and block the hydrolase activity of the sEH enzyme.[7] Its efficacy and favorable pharmacokinetic properties make it a valuable tool for both research and potential therapeutic applications.[7][8]

Mechanism of Action

The primary mechanism of action for this compound is the potent and selective inhibition of soluble epoxide hydrolase.[9] By binding to the active site of the sEH enzyme, this compound prevents the hydrolysis of EETs into DHETs.[4] This inhibition leads to an accumulation of endogenous EETs in various tissues and the circulation, thereby enhancing their downstream biological effects, such as vasodilation, anti-inflammation, and cardioprotection.[2][7]

Quantitative Data: Potency and Pharmacokinetics